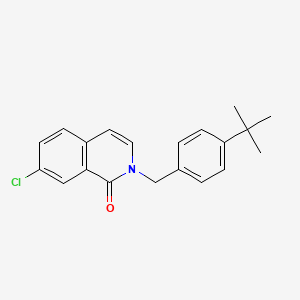
2'-Iodo-2,6,2'',6''-tetramethyl-(1,1',3',1'')terphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl is a chemical compound with the molecular formula C22H21I It is a derivative of terphenyl, a class of aromatic hydrocarbons consisting of three benzene rings connected by single bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl typically involves the iodination of a precursor terphenyl compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the terphenyl structure in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the terphenyl molecule.
Industrial Production Methods
Industrial production of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can introduce hydroxyl, carbonyl, or carboxyl groups.
科学的研究の応用
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a radiolabeled compound in biological assays and imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s structure may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2’-Iodo-2,2’‘-dimethoxy-(1,1’,3’,1’')terphenyl
- 2’-Iodo-(1,1’,3’,1’')terphenyl
- 5’-Iodo-3,3’‘-dimethyl-(1,1’,3’,1’')terphenyl
- 3’,6’-Dimethoxy-2,4,4’,6’'-tetramethyl-p-terphenyl
Uniqueness
2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl is unique due to the specific positioning of the iodine and methyl groups on the terphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
129678-40-6 |
|---|---|
分子式 |
C22H21I |
分子量 |
412.3 g/mol |
IUPAC名 |
1,3-bis(2,6-dimethylphenyl)-2-iodobenzene |
InChI |
InChI=1S/C22H21I/c1-14-8-5-9-15(2)20(14)18-12-7-13-19(22(18)23)21-16(3)10-6-11-17(21)4/h5-13H,1-4H3 |
InChIキー |
NRSKVLSHRWJCKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)

![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)



![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)
![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)
